molecular formula C11H16O3 B3383229 1-(2,5-Dimethoxyphenyl)propan-2-ol CAS No. 40180-96-9

1-(2,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B3383229
CAS No.: 40180-96-9
M. Wt: 196.24 g/mol
InChI Key: RPYWIZDAMGNPJB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C₁₁H₁₆O₃ It is characterized by the presence of a propanol group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-(2,5-dimethoxyphenyl)propan-2-one using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for halogenation or amines for amination reactions.

Major Products:

    Oxidation: 1-(2,5-Dimethoxyphenyl)propan-2-one.

    Reduction: 1-(2,5-Dimethoxyphenyl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal chemistry, its effects are often mediated through binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

    1-(2,5-Dimethoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    1-(2,5-Dimethoxyphenyl)propan-2-one: The ketone analog of 1-(2,5-dimethoxyphenyl)propan-2-ol.

    1-(2,5-Dimethoxyphenyl)propan-2-amine: The amine analog of the compound.

Uniqueness: this compound is unique due to its specific combination of a dimethoxyphenyl ring and a propanol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWIZDAMGNPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296333
Record name 1-(2,5-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-96-9
Record name 2,5-Dimethoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40180-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108871
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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